Superior Thrombin Inhibition Potency (IC₅₀) in Fibrin Clot Formation Assay
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) demonstrates a substantially lower half-maximal inhibitory concentration (IC₅₀) against thrombin-induced fibrin clot formation compared to the unmodified hirudin fragment hirugen (also known as Hirugen dodecapeptide) and the optimized analog MDL28050 [1]. This indicates a greater functional potency in preventing the terminal step of the coagulation cascade.
| Evidence Dimension | Inhibition of thrombin-induced fibrin clot formation (IC₅₀) |
|---|---|
| Target Compound Data | 0.087 μM |
| Comparator Or Baseline | Hirugen (IC₅₀ = 4.0 μM); MDL28050 (IC₅₀ = 1.1 μM); NF-22 (disulfated decapeptide, IC₅₀ = 0.3 μM) |
| Quantified Difference | Target compound is ~46-fold more potent than hirugen, ~13-fold more potent than MDL28050, and ~3.4-fold more potent than NF-22. |
| Conditions | In vitro fibrin clot formation assay using human α-thrombin and fibrinogen. |
Why This Matters
Procurement of this specific analog ensures the highest functional inhibitory activity per unit mass, reducing the amount of peptide required for achieving full thrombin blockade in experimental systems.
- [1] Nishino N, et al. Anticoagulant Peptides; Synthesis, Stability and Antithrombin Activity of Hirudin C-Terminal-Related Peptides and Their Disulfated Analog. Chem Pharm Bull. 1996;44(7):1344-1350. View Source
